3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7S/c1-9-7-10(2)20(18-9)8-12-16-17-14-21(12)19-13(22-14)11-3-5-15-6-4-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBSWDXLDIGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C3N2N=C(S3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article summarizes the biological activity of this compound based on various studies, including its synthesis, structural properties, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole moiety and a triazole-thiadiazole framework. The presence of these nitrogen-containing heterocycles contributes significantly to its biological properties.
Biological Activities
The biological activities of this compound have been extensively studied, revealing several therapeutic potentials:
- Antitumor Activity : Research has shown that derivatives of pyrazole and triazole exhibit significant antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
- Antiviral Activity : The compound has demonstrated antiviral properties against various viral strains. Subtle modifications in its structure can enhance its efficacy against specific viruses .
- Anti-inflammatory Effects : Similar compounds in the same class have been reported to possess anti-inflammatory activities. This is attributed to their ability to modulate inflammatory pathways in the body .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-component reactions that yield high purity products. The structural conformation is stabilized by intramolecular hydrogen bonding and π-π stacking interactions .
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antitumor | Inhibition of tubulin polymerization | |
| Antiviral | Structural modification enhances efficacy | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Antitumor Studies : A study conducted on pyrazole derivatives showed promising results in inhibiting cancer cell lines through targeted action on microtubule dynamics .
- Antiviral Efficacy : Another investigation into triazole derivatives indicated their potential as antiviral agents against HIV and other viral infections through mechanisms involving viral replication inhibition .
Chemical Reactions Analysis
Core Formation and Cyclization
The synthesis of the triazolothiadiazole core typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives as precursors. A key step involves reacting hydrazides with carbon disulfide and a base (e.g., sodium hydroxide) to form the 1,2,4-triazole-5-thione intermediate . This intermediate undergoes cyclization with reagents like carboxylic acids, acid chlorides, or orthoesters to construct the fused triazolothiadiazole ring system.
| Reagent | Role | Conditions |
|---|---|---|
| Carbon disulfide | Forms thione intermediate | Base (e.g., NaOH) |
| Substituted acids | Cyclization to form triazolothiadiazole | Heat or microwave |
Multi-component Reaction Approach
A three-component cascade reaction is reported for related derivatives, combining 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol , acetyl acetone , and aromatic aldehydes to form substituted triazolothiadiazoles . This method enables simultaneous introduction of substituents, suggesting potential applicability to the target compound’s synthesis.
| Component | Function |
|---|---|
| 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol | Core precursor |
| Acetyl acetone | Ketone donor for cyclization |
| Aromatic aldehydes | Substituent source |
Structural Analysis
The compound’s structure is validated using:
-
X-ray crystallography : Reveals planar triazolothiadiazole rings and stabilizing intermolecular interactions (e.g., C—H⋯N hydrogen bonds).
-
DFT calculations : Supports conformational analysis and electronic structure.
| Technique | Key Findings |
|---|---|
| X-ray crystallography | Planar core, hydrogen bonding motifs |
| DFT calculations | Electronic distribution, conformational stability |
Reaction Mechanism Insights
The synthesis mechanism involves nucleophilic attack and cyclization steps , with substituents influencing reactivity. For example, the 3,5-dimethyl-pyrazolyl group may enhance stability through electron-donating effects, while the 4-pyridinyl group could participate in π–π interactions or hydrogen bonding .
Challenges and Optimization
-
Regioselectivity : Ensuring correct substituent placement during cyclization.
-
Stability : Bulky substituents may require tailored reaction conditions (e.g., microwave irradiation) .
-
Purification : Recrystallization from solvents like ethanol or dichloromethane is common .
Biological Activity Relevance
While the query focuses on chemical reactions, related derivatives exhibit antiviral and antitumoral activity through mechanisms like tubulin polymerization inhibition . These findings highlight the importance of substituent design in modulating biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the triazolothiadiazole core with derivatives in and but differs in substituent positions. For example, 3-pyridinyl vs.
- Synthesis of the target compound employs phase-transfer catalysis (e.g., tetrabutylammonium iodide), similar to other triazolothiadiazoles , whereas thiadiazine derivatives () require diazenylation under acidic conditions .
Physicochemical Properties
- Lipophilicity : The pyrazolylmethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., methyl or p-tolyl groups in ), facilitating membrane penetration .
- Thermal Stability : Melting points of triazolothiadiazole derivatives (e.g., 160–220°C in ) generally exceed those of thiadiazines (e.g., 126–206°C in ), suggesting greater rigidity and crystallinity in fused heterocycles .
Table 2: Comparative Bioactivity Profiles
Key Observations :
- The 4-pyridinyl group in the target compound may confer distinct vasodilatory properties compared to 3-pyridinyl analogs (), as substituent positioning affects receptor binding .
- Pyrazolyl-containing compounds (e.g., ) consistently show antimicrobial or antifungal activity, highlighting the role of this moiety in targeting microbial enzymes .
Q & A
Q. What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives with pyrazole and pyridinyl substituents?
The synthesis typically involves stepwise heterocyclic ring formation. For example:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using NaH as a base to form intermediate pyrazole derivatives .
- Step 2 : Cyclocondensation with thiourea or thiosemicarbazide to construct the triazolo-thiadiazole core. Substituents like 4-pyridinyl are introduced via nucleophilic substitution or cross-coupling reactions .
- Key characterization : IR and ¹H/¹³C NMR confirm functional groups and regiochemistry, while melting points and elemental analysis validate purity .
Q. How are structural ambiguities resolved in triazolo-thiadiazole derivatives during synthesis?
- Regiochemical confirmation : X-ray crystallography (if available) or comparative NMR analysis with known analogs distinguishes between [3,4-b] and other fusion patterns .
- Tautomerism issues : IR spectroscopy identifies thione (C=S, ~1250 cm⁻¹) vs. thiol (S-H, ~2550 cm⁻¹) forms, while ¹H NMR detects proton exchange in NH/CH environments .
Q. What preliminary biological activities are reported for this compound class?
- Antifungal potential : Molecular docking studies (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) predict binding affinity, guiding in vitro antifungal assays .
- Cytotoxicity : Derivatives with pyridinyl/pyrazole motifs show apoptosis induction in cancer cell lines (e.g., HepG2) via flow cytometry and Hoechst staining .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps in triazolo-thiadiazole synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (solvent polarity, temperature, catalyst loading). For example, ethanol under reflux vs. DMF at 100°C .
- Flow chemistry : Continuous-flow systems improve reproducibility and scalability of oxidation or cyclization steps, reducing side reactions .
- Bayesian optimization : Machine learning models prioritize high-yield conditions with minimal experimental runs .
Q. What strategies address contradictions in biological activity data across similar derivatives?
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridinyl vs. methoxy on phenyl) to correlate structural features with activity trends .
- Enzyme vs. cell-based assays : Discrepancies may arise from differential membrane permeability. Validate docking predictions with cell-free enzymatic assays (e.g., 14-α-demethylase inhibition) .
- Metabolic stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Q. How can molecular docking guide the rational design of derivatives targeting specific enzymes?
- Binding site analysis : Identify key residues (e.g., hydrophobic pockets in 3LD6) to prioritize substituents like 3,5-dimethylpyrazole for van der Waals interactions .
- Dynamic simulations : MD simulations (10–100 ns) refine docking poses and evaluate binding energy (ΔG) using MM-PBSA/GBSA methods .
- Scaffold hopping : Replace triazolo-thiadiazole with triazolo-triazine to assess conserved interactions while improving solubility .
Methodological Challenges & Solutions
Q. How are spectroscopic artifacts minimized during characterization?
- Multi-technique validation : Cross-check IR (C=N/C=S), NMR (ring protons), and HRMS for molecular ion consistency .
- Deuterated solvents : Use DMSO-d₆ for compounds with low solubility in CDCl₃ to avoid peak broadening .
Q. What computational tools are recommended for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
